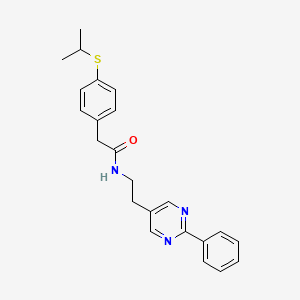

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Description

2-(4-(Isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold linked to two distinct aromatic moieties:

- A 4-(isopropylthio)phenyl group, contributing sulfur-based lipophilicity and steric bulk.

This compound’s structure suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where pyrimidine and sulfur-containing motifs are pharmacologically relevant (e.g., kinase inhibitors or G protein-coupled receptor (GPCR) modulators) .

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17(2)28-21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMCQHNXKYJNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multi-step organic reactions:

-

Formation of the Phenylthio Intermediate

Starting Material: 4-bromoacetophenone.

Reaction: Nucleophilic substitution with isopropylthiol in the presence of a base like potassium carbonate.

Conditions: Reflux in an appropriate solvent such as ethanol.

-

Synthesis of the Pyrimidinyl Ethyl Intermediate

Starting Material: 2-phenylpyrimidine.

Reaction: Alkylation with 2-bromoethylamine.

Conditions: Use of a polar aprotic solvent like DMF and a base such as sodium hydride.

-

Coupling Reaction

Starting Materials: The phenylthio intermediate and the pyrimidinyl ethyl intermediate.

Reaction: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Conditions: Room temperature in a solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification: Employing techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Products: Sulfoxides or sulfones, depending on the extent of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduced forms of the acetamide or pyrimidine rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Various substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

Reduction: Often performed in ether or THF under inert atmosphere.

Substitution: Conducted in polar solvents with bases to facilitate nucleophilic attack.

Scientific Research Applications

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand Design: Employed in the development of ligands for catalysis or coordination chemistry.

Biology

Biological Probes: Utilized in the study of biological pathways and enzyme interactions.

Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

Pharmacology: Explored for its effects on specific molecular targets, such as enzymes or receptors.

Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.

Industry

Material Science: Incorporated into the design of new materials with specific properties.

Agriculture: Evaluated for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio group may enhance lipophilicity, facilitating membrane permeability, while the pyrimidine ring can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

4-Substituted Phenyl Groups

- Target Compound : The isopropylthio group enhances lipophilicity (logP) and may influence metabolic stability due to sulfur’s resistance to oxidative degradation.

- Analog 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide): Features a dimethylamino group at the phenyl position, increasing polarity and basicity compared to the isopropylthio substituent. This alters solubility and membrane permeability .

- Analog L748337: Contains a hydroxyphenoxy group, improving water solubility but reducing blood-brain barrier penetration relative to the target compound .

Heterocyclic Moieties

- CGP12177A (benzimidazol-2-one derivative): Replaces pyrimidine with a benzimidazolone core, favoring β-adrenergic receptor antagonism .

- SB251023: Incorporates a cyclopentylmethyl-phenoxymethylphosphonic acid group, introducing charged phosphonic acid for ionic interactions absent in the target compound .

Research Implications and Gaps

- The target compound’s isopropylthio and pyrimidine groups warrant exploration in oncology (kinase inhibition) or neurology (GPCR modulation).

- Comparative Deficiencies: Limited empirical data on its solubility, stability, or in vivo efficacy compared to analogs like SB251023 or CL316243, which have well-documented pharmacokinetic profiles .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, with the CAS number 2034482-80-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C23H25N3OS

- Molecular Weight : 391.5 g/mol

- Chemical Structure : The compound features a phenyl group substituted with an isopropylthio moiety and a pyrimidine ring, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The presence of the isopropylthio group suggests potential interactions with thiol-containing proteins, which could modulate redox states and influence signaling pathways.

Anti-inflammatory Activity

A study focusing on related compounds revealed strong anti-inflammatory properties attributed to inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures demonstrated significant inhibition of prostaglandin synthesis, leading to reduced inflammation in animal models . This suggests that this compound may exhibit comparable anti-inflammatory effects.

Anticancer Potential

The pyrimidine moiety is often associated with anticancer activity. Compounds containing pyrimidine rings have been documented to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Preliminary data suggest that this compound may also target specific kinases involved in tumor growth .

In Vitro Studies

In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example, studies indicated that it could significantly reduce cell viability in breast cancer cell lines at micromolar concentrations. The IC50 values observed were promising and warrant further investigation into its mechanism of action.

In Vivo Studies

Animal studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models. Administration of the compound resulted in a statistically significant decrease in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.